

## Roniciclib Demonstrates Efficacy in Cisplatin-Resistant Models Through Pan-CDK Inhibition

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#### For Immediate Release

[City, State] – December 19, 2025 – Preclinical evidence indicates that **roniciclib** (BAY 1000394), a potent oral pan-cyclin-dependent kinase (CDK) inhibitor, shows significant antitumor activity in models of cisplatin-resistant cancers. By targeting multiple CDKs involved in both cell cycle progression and transcriptional regulation, **roniciclib** presents a promising strategy to overcome mechanisms of resistance to platinum-based chemotherapies. This guide provides a comprehensive comparison of **roniciclib**'s performance, supported by available experimental data.

# Roniciclib: A Pan-CDK Inhibitor with Broad Antitumor Activity

**Roniciclib** is a small molecule inhibitor targeting a wide range of cyclin-dependent kinases. It has demonstrated potent, low nanomolar inhibitory activity against cell cycle CDKs (CDK1, CDK2, CDK3, CDK4) and transcriptional CDKs (CDK7, CDK9)[1][2][3][4]. This broad-spectrum inhibition leads to cell cycle arrest and induction of apoptosis in a variety of cancer cell lines[2] [4].

### **Comparative Efficacy in Preclinical Models**

While direct comparative data of **roniciclib** in isogenic cisplatin-sensitive and -resistant cell lines is not extensively published, its efficacy in combination with cisplatin in chemotherapy-



resistant models has been demonstrated.

#### **In Vitro Activity**

**Roniciclib** exhibits potent antiproliferative activity across a broad range of human cancer cell lines, with IC50 values typically in the low nanomolar range. This efficacy is observed in cell lines with diverse genetic backgrounds, suggesting a wide therapeutic window[2].

Table 1: In Vitro Inhibitory Activity of Roniciclib against Cyclin-Dependent Kinases

CDK Target	IC50 (nmol/L)
CDK1/cyclin B	7
CDK2/cyclin E	9
CDK4/cyclin D	11
CDK7/cyclin H/MAT1	25
CDK9/cyclin T1	5
Source:[2][3]	

#### In Vivo Efficacy in a Chemotherapy-Resistant Model

In a xenograft model using the NCI-H82 small cell lung cancer (SCLC) cell line, a model known for its resistance to standard therapies, the combination of **roniciclib** and cisplatin resulted in significant tumor growth inhibition and even regression[1][2][3].

Table 2: In Vivo Efficacy of **Roniciclib** in Combination with Cisplatin in the NCI-H82 SCLC Xenograft Model



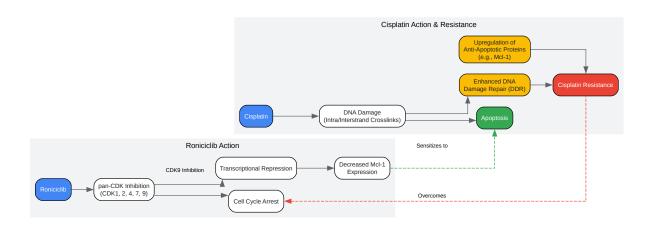
Treatment Group	Dose	T/C Value
Roniciclib + Cisplatin	1.0 mg/kg Roniciclib	0.01
Roniciclib + Cisplatin	1.5 mg/kg Roniciclib	-0.02 (Tumor Regression)
T/C Value (Treatment/Control): A value <1 indicates tumor		
growth inhibition. A negative		
value indicates tumor		
regression Source:[2][3]		

## Mechanism of Action in Overcoming Cisplatin Resistance

Cisplatin resistance is a multifaceted phenomenon often involving enhanced DNA damage repair, increased drug efflux, and upregulation of anti-apoptotic proteins. **Roniciclib**'s pan-CDK inhibitory profile allows it to counteract these resistance mechanisms through several avenues.

By inhibiting transcriptional CDKs, particularly CDK9, **roniciclib** can suppress the transcription of key survival proteins, such as Mcl-1, which are often overexpressed in chemoresistant tumors and contribute to the evasion of apoptosis[4]. Inhibition of CDK9 leads to reduced phosphorylation of RNA polymerase II, thereby halting the transcription of these critical survival genes.





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Caption: Roniciclib's mechanism in overcoming cisplatin resistance.

# Experimental Protocols In Vitro Cell Viability Assay (General Protocol)

- Cell Seeding: Cancer cell lines (e.g., NCI-H82) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- Drug Treatment: Cells are treated with serial dilutions of **roniciclib**, cisplatin, or the combination of both for 48-72 hours.
- Viability Assessment: Cell viability is determined using a standard method such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.

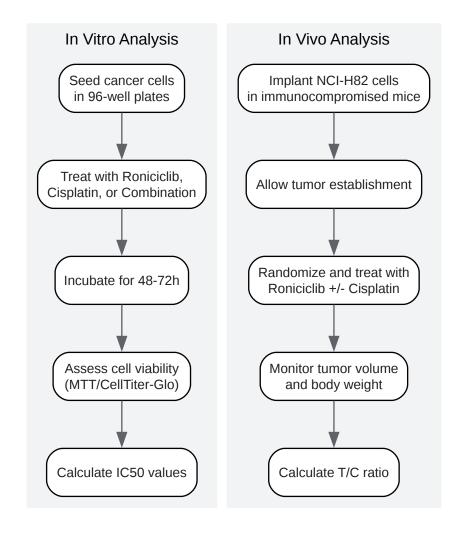


 Data Analysis: IC50 values are calculated from the dose-response curves using appropriate software.

### In Vivo Xenograft Study (NCI-H82 Model)

- Cell Implantation: NCI-H82 cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Treatment Administration: Mice are randomized into treatment groups and receive **roniciclib** (e.g., 1.0 or 1.5 mg/kg, orally), cisplatin, or the combination, as well as a vehicle control.
- Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly).
- Efficacy Evaluation: Treatment efficacy is assessed by comparing the tumor growth in the treated groups to the control group (T/C ratio).





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Caption: General experimental workflow for preclinical evaluation.

### **Comparison with Other CDK Inhibitors**

While **roniciclib** is a pan-CDK inhibitor, other CDK inhibitors with narrower specificity, such as the CDK4/6 inhibitors (palbociclib, ribociclib, and abemaciclib), have also been investigated in chemotherapy resistance. Some studies suggest that abemaciclib, which has broader kinase inhibitory activity at higher concentrations, may be effective in palbociclib-resistant breast cancer cell lines. This highlights the potential advantage of broader CDK inhibition in overcoming resistance.

#### Conclusion



**Roniciclib**'s ability to target multiple CDKs, including those crucial for both cell cycle control and transcription, provides a strong rationale for its use in cisplatin-resistant tumors. Preclinical data, particularly the synergistic effect observed with cisplatin in the NCI-H82 SCLC model, support further investigation of **roniciclib** as a therapeutic strategy to overcome platinum resistance in various cancer types. The development of robust predictive biomarkers will be crucial for identifying patient populations most likely to benefit from this therapeutic approach.

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